Ethyl 2-(quinolin-6-yl)acetate
Overview
Description
Ethyl 2-(quinolin-6-yl)acetate is a chemical compound with the molecular formula C13H13NO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(quinolin-6-yl)acetate consists of a quinoline unit and an acetate substituent . The molecular weight of this compound is 215.25 .
Scientific Research Applications
Corrosion Inhibition
A study explored the use of quinoxaline derivatives, related to Ethyl 2-(quinolin-6-yl)acetate, as corrosion inhibitors for copper in nitric acid. Quantum chemical calculations showed a relationship between molecular structures and inhibition efficiency, supporting their potential in protective coatings or treatments for metals (Zarrouk et al., 2014).
Molecular Switches
Another study investigated the E/Z switching mechanism of a rotary switch molecule closely related to Ethyl 2-(quinolin-6-yl)acetate. The research provided insights into the isomerization process, which is critical for developing responsive materials and molecular electronics (Deneva et al., 2020).
Antimicrobial Activity
Compounds derived from the reaction of Ethyl 2-(quinolin-6-yl)acetate with other agents have shown significant inhibition of bacterial and fungal growth. This suggests their potential use in developing new antimicrobial agents (Ahmed et al., 2006).
Antiviral Agents
A study on quinoxaline derivatives, which share a structural motif with Ethyl 2-(quinolin-6-yl)acetate, demonstrated potent activity against various viral infections, indicating their potential as antiviral drugs (Elzahabi, 2017).
HIV-1 Integration Inhibition
Research has shown that 2-(quinolin-3-yl)acetic-acid derivatives, related to Ethyl 2-(quinolin-6-yl)acetate, are effective allosteric inhibitors of HIV-1 integrase, blocking multiple steps of the virus's integration. This highlights their potential as antiretroviral compounds (Kessl et al., 2012).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-quinolin-6-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)9-10-5-6-12-11(8-10)4-3-7-14-12/h3-8H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBLWJQFTVDYFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511447 | |
Record name | Ethyl (quinolin-6-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(quinolin-6-yl)acetate | |
CAS RN |
5622-38-8 | |
Record name | Ethyl (quinolin-6-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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